molecular formula C4H9BrCl2Si B1382683 (Bromodichloromethyl)trimethylsilane CAS No. 17067-99-1

(Bromodichloromethyl)trimethylsilane

Cat. No. B1382683
CAS RN: 17067-99-1
M. Wt: 236.01 g/mol
InChI Key: ZHLQCRWESHHIEV-UHFFFAOYSA-N
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Description

(Bromodichloromethyl)trimethylsilane is a chemical compound with the molecular formula C4H9BrCl2Si .


Synthesis Analysis

While there isn’t specific information available on the synthesis of (Bromodichloromethyl)trimethylsilane, bromotrimethylsilane has been used as a selective reagent for the synthesis of bromohydrins . The reaction with glycerol likely forms a silyl derivative that undergoes an activated epoxide formation that eventually experiences a selective opening by nucleophilic bromide substitution .


Molecular Structure Analysis

The molecular structure of (Bromodichloromethyl)trimethylsilane consists of a silicon atom bonded to three methyl groups and a bromodichloromethyl group .


Physical And Chemical Properties Analysis

(Bromodichloromethyl)trimethylsilane is a low melting solid with a melting point of 153 - 154°C . It should be stored under inert gas at 4°C .

Scientific Research Applications

Dielectric Film Deposition in Microelectronics

Trimethylsilane, a related compound to (Bromodichloromethyl)trimethylsilane, is utilized in the deposition of dielectric thin films for microelectronic applications. It is particularly effective in plasma-enhanced chemical vapor deposition (PECVD) processes for creating low permittivity dielectric versions of amorphous hydrogenated silicon carbide and its oxides, which are crucial for advanced device multilevel metal interconnection schemes (Loboda, 1999).

Gold-Catalyzed Oxidative Coupling Reactions

In organic chemistry, aryltrimethylsilanes, closely related to (Bromodichloromethyl)trimethylsilane, are used in gold-catalyzed oxidative coupling reactions. These reactions are notable for reducing the observation of homocoupling byproducts and facilitating facile intramolecular coupling reactions (Brenzovich, Brazeau, & Toste, 2010).

Protection in Grignard Syntheses

The trimethylsilyl group is employed as a protective agent for terminal ethynyl groups in Grignard syntheses. This method has been used to create compounds with SiMe3, SiEt3, or SnMe3 groups, demonstrating the utility of trimethylsilane derivatives in synthetic organic chemistry (Eaborn, Thompson, & Walton, 1967).

Synthesis of Difluoroolefins

The combination of (chlorodifluoromethyl)trimethylsilane and triphenylphosphine can be used for the synthesis of gem-difluoroolefins from carbonyl compounds, a process that demonstrates the reactivity and utility of trimethylsilane derivatives in organic synthesis (Wang, Li, Ni, & Hu, 2014).

Reactions with Phenyl(trihalomethyl)mercury Compounds

Phenyl(bromodichloromethyl)mercury, a compound related to (Bromodichloromethyl)trimethylsilane, reacts with bis(trimethylsilyl)mercury to produce various organosilicon and organogermanium compounds. This highlights the reactivity of these compounds in organometallic chemistry (Seyferth, Hanson, Prokai, & Cross, 1970).

Phosphonate Ester Dealkylation

Bromotrimethylsilane is used for selective P–O silyldealkylation of mixed carboxylate–phosphonate alkyl esters. This process enables the preparation of various phosphonic acids and demonstrates the broad utility of trimethylsilane derivatives in organophosphorus chemistry (McKenna & Schmidhuser, 1980).

properties

IUPAC Name

[bromo(dichloro)methyl]-trimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9BrCl2Si/c1-8(2,3)4(5,6)7/h1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHLQCRWESHHIEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C(Cl)(Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9BrCl2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(Bromodichloromethyl)trimethylsilane
Reactant of Route 2
(Bromodichloromethyl)trimethylsilane

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